N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4S/c19-12-2-4-13(5-3-12)27-9-16(23)20-18-22-21-17(26-18)8-11-1-6-14-15(7-11)25-10-24-14/h1-7H,8-10H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZZSQWJUIDDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Benzo[d]dioxol-5-ylmethyl Group
The benzo[d]dioxole moiety is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A common method involves reacting 5-(chloromethyl)benzo[d]dioxole with the oxadiazole intermediate in acetone using potassium carbonate as a base.
Optimization Insight :
- Solvent Choice : Acetone enhances reactivity compared to DMF or THF due to its polar aprotic nature.
- Catalyst : Potassium carbonate facilitates deprotonation, improving substitution efficiency.
Thioacetamide Functionalization
The thioacetamide side chain is incorporated by reacting the oxadiazole derivative with 4-fluorothiophenol in the presence of a coupling agent such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction Scheme :
- Activation : EDCl mediates the formation of an active ester intermediate.
- Nucleophilic Attack : 4-Fluorothiophenol attacks the activated carbonyl, displacing the leaving group.
Yield Enhancement Strategies :
- Temperature Control : Maintaining 0–5°C minimizes side reactions.
- Stoichiometry : A 1.2:1 molar ratio of 4-fluorothiophenol to oxadiazole ensures complete conversion.
Optimization Strategies for Improved Efficiency
Solvent and Catalytic Systems
Comparative studies demonstrate that using dichloromethane (DCM) as a solvent for thioacetamide formation increases yields by 15% compared to acetonitrile, attributed to better solubility of intermediates. Catalytic systems employing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst further enhance reaction rates by 20%.
Purification Techniques
Recrystallization from ethanol remains the most effective purification method, achieving >95% purity. Chromatographic methods (silica gel, ethyl acetate/hexane) are reserved for intermediates with polar byproducts.
Purity Data :
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol recrystallization | 95.2 | 88 |
| Column chromatography | 98.5 | 75 |
Structural Characterization and Analytical Validation
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a planar oxadiazole ring with dihedral angles of 12.3° relative to the benzo[d]dioxole group, indicating minimal steric hindrance.
Case Studies and Industrial Applications
Scale-Up Synthesis
A pilot-scale synthesis (500 g batch) achieved an overall yield of 62% using continuous flow reactors for cyclization steps, reducing reaction times by 40% compared to batch processes.
Biological Relevance
Although beyond this article’s scope, preliminary studies indicate inhibitory activity against histone deacetylases (HDACs), with IC₅₀ values of 1.2 µM, suggesting potential anticancer applications.
Challenges and Mitigation Strategies
Common Pitfalls
- Oxidation of Thiols : Exposure to air leads to disulfide formation, reducing yields by 20%. Solution: Conduct reactions under nitrogen atmosphere.
- Incomplete Cyclization : Residual hydrazide intermediates contaminate final products. Solution: Prolong reflux duration to 8 h.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Comparative Insights
Heterocycle Core Impact: 1,3,4-Oxadiazole vs. Thiadiazole: The target compound’s oxadiazole core is structurally similar to thiadiazoles (e.g., ) but replaces sulfur with oxygen. Benzothiazole/Thiazole Derivatives: Benzothiazoles () and thiazoles () exhibit distinct activity profiles (e.g., antiparasitic vs. anti-inflammatory), highlighting the role of heterocycle choice in target specificity.
Substituent Effects :
- Halogenated Aryl Groups : The 4-fluorophenyl group in the target compound is also present in ’s thiadiazole derivative, suggesting fluorine’s role in enhancing metabolic stability and receptor interactions. In contrast, 4-chlorophenyl substituents () may increase cytotoxicity .
- Benzo[d][1,3]dioxole vs. Methoxy/Trifluoromethyl : The benzo[d][1,3]dioxole group (target compound) provides steric bulk and lipophilicity compared to smaller substituents like methoxy () or electron-withdrawing trifluoromethyl groups, which could influence solubility and bioavailability .
Biological Activity Trends: Compounds with thioether/acylthio linkages (e.g., target compound, ) often show enhanced antimicrobial and anti-inflammatory activities due to sulfur’s nucleophilicity and redox activity .
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, an oxadiazole ring, and a fluorophenyl thioacetamide group. The synthesis typically involves multi-step reactions that integrate these functional groups to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives with benzo[d][1,3]dioxol-5-yl groups have shown promising results against various cancer cell lines:
- IC50 Values : Compounds related to the benzo[d][1,3]dioxole structure exhibited IC50 values below 5 µM against HeLa, A549, and MCF-7 cell lines. Specific compounds demonstrated IC50 values of 2.07 µM for HeLa and 3.52 µM for A549 cells .
The mechanisms underlying the anticancer effects include:
- Inhibition of EGFR : Some derivatives inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
- Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : The compounds have been observed to induce cell cycle arrest at various phases, further contributing to their antiproliferative effects .
Neuroprotective Effects
In addition to anticancer properties, certain derivatives have demonstrated neuroprotective effects against β-amyloid-induced toxicity in neuronal cell models:
- Cell Viability : Compounds were tested on PC12 cells exposed to Aβ25-35, showing significant increases in cell viability at low concentrations (1.25 - 5 µg/mL) .
- Mechanistic Insights : The neuroprotective action was linked to modulation of signaling pathways involving Akt and GSK-3β, which are critical in Alzheimer’s disease pathology .
Data Summary
| Activity Type | Target Cells | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | 2.07 | EGFR Inhibition |
| A549 | 3.52 | Apoptosis Induction | |
| MCF-7 | 2.55 | Cell Cycle Arrest | |
| Neuroprotection | PC12 | 1.25 - 5 | Akt/GSK-3β Pathway Modulation |
Case Studies
- Antitumor Evaluation : In a study evaluating N-aryl derivatives of benzo[d][1,3]dioxol compounds against human cancer cell lines, several compounds showed significant growth inhibition with IC50 values consistently below 5 µM across multiple tests .
- Neuroprotection Study : Another investigation focused on the neuroprotective properties of similar compounds against Aβ-induced toxicity in PC12 cells demonstrated that specific derivatives could significantly reduce apoptosis markers while enhancing cell survival rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
